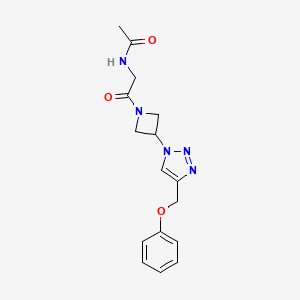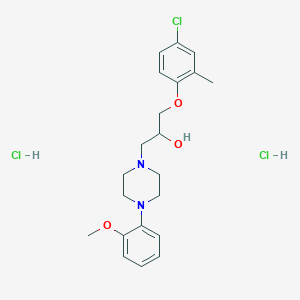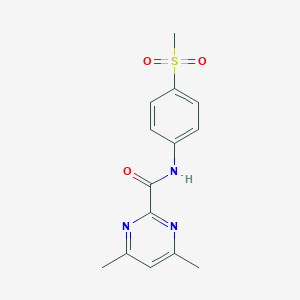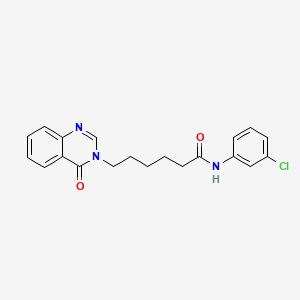
N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a synthetic organic molecule characterized by its intricate structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is notable for its unique azetidin-1-yl and triazol-1-yl moieties, contributing to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors. One potential synthetic route might include:
Formation of 1,2,3-triazole ring: This can be achieved via click chemistry, using azide-alkyne cycloaddition under mild conditions.
Synthesis of azetidin-1-yl moiety: This step could involve the cyclization of appropriate intermediates.
Coupling of triazole and azetidine derivatives: The final compound is formed by linking these two moieties through appropriate linkers and reaction conditions, often involving amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing scalable reactions with high yield and purity. Reaction conditions would be adjusted for large-scale production, ensuring cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions: N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: The phenoxymethyl and triazole groups may undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles/electrophiles (for substitution) are commonly used. Conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially distinct properties.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a useful intermediate in synthetic organic chemistry, facilitating the synthesis of more complex molecules.
Biology: In biological research, it can be used as a probe to study various biochemical pathways, especially those involving the azetidin-1-yl and triazol-1-yl groups.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Industry: In industrial applications, it can serve as a precursor to advanced materials or as a component in specialized coatings and polymers.
作用機序
The mechanism of action of N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The triazole and azetidine rings are known to interact with proteins, enzymes, or receptors, potentially inhibiting or modulating their activity. Pathways involved might include inhibition of microbial growth, modulation of immune responses, or interference with cancer cell proliferation.
類似化合物との比較
N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide analogs: These might include variations where different substituents replace the phenoxymethyl group or modifications on the azetidine ring.
Other azetidinyl and triazolyl derivatives: Compounds with similar structural motifs but varying side chains and functional groups.
Uniqueness: The unique combination of azetidin-1-yl and triazol-1-yl groups in this compound sets it apart from other compounds. This distinctiveness is reflected in its specific chemical reactivity and potential biological activities, offering advantages in various research and industrial applications.
特性
IUPAC Name |
N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-12(22)17-7-16(23)20-9-14(10-20)21-8-13(18-19-21)11-24-15-5-3-2-4-6-15/h2-6,8,14H,7,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLLNDJBVPVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)
![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
![N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)
![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)
![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)


![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

